![molecular formula C24H54N2O6Si2 B12579632 (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine CAS No. 200393-08-4](/img/structure/B12579632.png)
(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine is a complex organosilane compound It is characterized by the presence of two triethoxysilyl groups attached to a cyclohexane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with 3-(triethoxysilyl)propyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl groups. The process generally requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can participate in condensation reactions with other silanes or silanols to form cross-linked networks.
Substitution: The amino groups in the cyclohexane-1,2-diamine backbone can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires electrophilic reagents and may be conducted under mild to moderate temperatures.
Major Products
Siloxane Networks: Formed through hydrolysis and condensation reactions.
Substituted Amines: Resulting from substitution reactions at the amino groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine is used as a precursor for the synthesis of siloxane-based materials. These materials have applications in coatings, adhesives, and sealants due to their excellent thermal and chemical stability.
Biology
The compound can be used to functionalize surfaces for biological applications. For example, it can be employed to modify glass or silicon surfaces to enhance biocompatibility or to immobilize biomolecules for biosensing applications.
Medicine
In medicine, the compound’s ability to form stable siloxane networks can be leveraged for drug delivery systems or as a component in medical devices that require biocompatible coatings.
Industry
Industrially, this compound is used in the production of advanced materials, including composites and nanomaterials. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine primarily involves the formation of siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl groups hydrolyze to form silanols, which then condense to form siloxane linkages. This process can occur on surfaces, leading to the formation of stable, cross-linked networks that enhance the material properties of the substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Aminopropyl)triethoxysilane: A simpler organosilane with a single triethoxysilyl group.
Bis(trimethoxysilylpropyl)amine: Contains two trimethoxysilyl groups attached to a propylamine backbone.
N~1~,N~2~-Bis[3-(trimethoxysilyl)propyl]ethylenediamine: Similar structure but with trimethoxysilyl groups and an ethylenediamine backbone.
Uniqueness
(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine is unique due to its cyclohexane-1,2-diamine backbone, which provides additional rigidity and potential for steric effects compared to linear or simpler amine-based organosilanes. This structural feature can influence the compound’s reactivity and the properties of the materials formed from it.
Propriétés
Numéro CAS |
200393-08-4 |
|---|---|
Formule moléculaire |
C24H54N2O6Si2 |
Poids moléculaire |
522.9 g/mol |
Nom IUPAC |
(1R,2R)-1-N,2-N-bis(3-triethoxysilylpropyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C24H54N2O6Si2/c1-7-27-33(28-8-2,29-9-3)21-15-19-25-23-17-13-14-18-24(23)26-20-16-22-34(30-10-4,31-11-5)32-12-6/h23-26H,7-22H2,1-6H3/t23-,24-/m1/s1 |
Clé InChI |
RCHZULCOCKAILZ-DNQXCXABSA-N |
SMILES isomérique |
CCO[Si](CCCN[C@@H]1CCCC[C@H]1NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
SMILES canonique |
CCO[Si](CCCNC1CCCCC1NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)

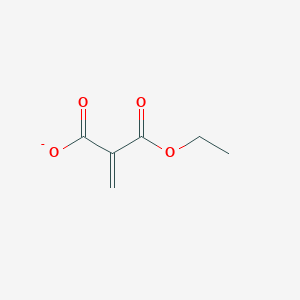
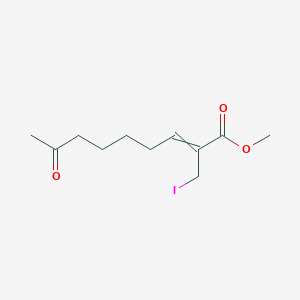
![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)
![1-[(9H-Xanthen-9-YL)methyl]pyrrolidine](/img/structure/B12579583.png)
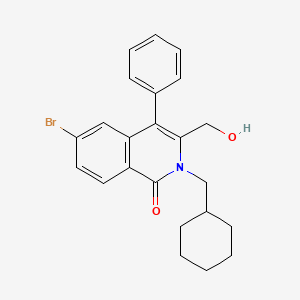
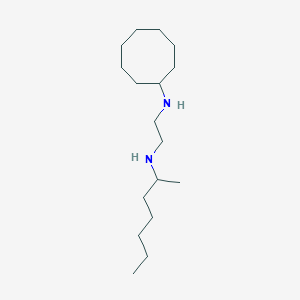
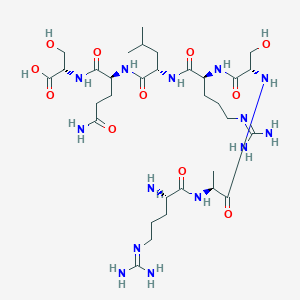
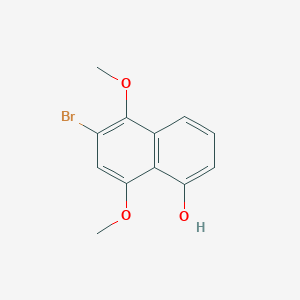

![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
![N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12579627.png)
